![molecular formula C18H22ClN5 B2617129 N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 862488-02-6](/img/structure/B2617129.png)
N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
The compound seems to be a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are known to possess several biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, pyrazolo[3,4-d]pyrimidines have been synthesized via the condensation of suitable α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
Scientific Research Applications
Donor Engineering and Photothermal Conversion
This compound could be used in donor engineering, which plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in further applications . It has been found that organic radicals have potential for application in photothermal therapy in the near future .
Quantum Mechanical Calculations
The compound has been used in quantum mechanical calculations. The optimized geometry of the compound in the ground state was obtained using Density Functional Theory (DFT) with the B3LYP/6-31++G(d,p) basis set .
Vibrational Band Analysis
The compound has been used in vibrational band analysis. The experimental and theoretical vibrational frequencies of the compound were compared .
Prediction of Activity Spectra
The compound has been used in the Prediction of Activity Spectra (PASS) analysis .
Molecular Docking
The compound has been used in molecular docking studies for various proteins, including rhinovirus B14, PPAR-gamma protein, NSS Homolog protein, adenosine A2A protein, and enterovirus 71 protein .
Synthesis and Characterization
The compound has been synthesized and characterized using 1H NMR, 13C NMR, FT-IR, and elemental analysis .
Future Directions
properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)17(13(2)22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLMLCHEXRLQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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